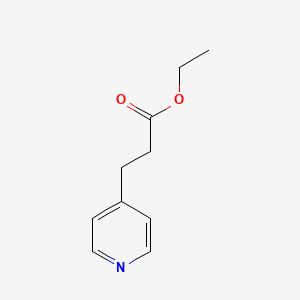
Ethyl 3-(4-Pyridyl)propanoate
Cat. No. B3031580
Key on ui cas rn:
52809-19-5
M. Wt: 179.22 g/mol
InChI Key: ZDXRSMCFRIFFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07408064B2
Procedure details


Ethyl (E)-3-pyridin-4-ylprop-2-enoate (Method 8; 102.3 g, 576 mmol) in MeOH (300 ml) was hydrogenated using palladium on carbon 5% (9.0 g) under atmospheric pressure hydrogen for 72 hours. The catalyst was filtered off through diatomaceous earth and the filtrate concentrated to give a yellow oil. Yield 103.1 g (99%). NMR (300 MHz, CDCl3) 8.50 (d, 2H), 7.15 (d, 2H), 4.12 (q, 2H), 2.95 (t, 2.64 (t, 2H), 1.21 (t, 3H); m/z 180.4.




Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4](/[CH:7]=[CH:8]/[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1.[H][H]>CO.[Pd]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
102.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)/C=C/C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 72 hours
|
|
Duration
|
72 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off through diatomaceous earth
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=C(C=C1)CCC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
